JZP-430

ABHD6 Endocannabinoid System Metabolic Disorders

ABHD6 inhibitor potency and selectivity vary widely, risking research reproducibility. JZP-430 solves this with definitive, peer-validated selectivity data. • Irreversible hABHD6 inhibitor (IC₅₀: 44 nM) with ~230-fold selectivity over FAAH and LAL, minimizing endocannabinoid confounding. • Activity-based protein profiling confirms selectivity across the mouse brain serine hydrolase proteome. • Serves as a calibrated benchmark for screening novel ABHD6 inhibitors and follow-up metabolic disorder studies.

Molecular Formula C16H26N4O3S
Molecular Weight 354.5 g/mol
Cat. No. B608288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJZP-430
SynonymsJZP-430;  JZP 430;  JZP430.
Molecular FormulaC16H26N4O3S
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3
InChIInChI=1S/C16H26N4O3S/c1-19(13-7-5-3-2-4-6-8-13)16(21)23-15-14(17-24-18-15)20-9-11-22-12-10-20/h13H,2-12H2,1H3
InChIKeyWKSHMJCYWFOADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JZP-430: Potent, Selective ABHD6 Inhibitor


JZP-430 is a small molecule, irreversible inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6), belonging to the 1,2,5-thiadiazole carbamate chemical class [1]. It was specifically developed as a highly selective probe for ABHD6, a key enzyme in the endocannabinoid system involved in 2-arachidonoylglycerol (2-AG) hydrolysis, making it a critical tool for studies in inflammation and metabolic disorders [1].

Target
ABHD6-selective chemical probe
Selectivity Context
Characterized selectivity over FAAH and LAL
Workflow
2-AG hydrolysis pathway studies, metabolic disorder models

JZP-430: Selectivity Prevents Substitution


ABHD6 inhibitors exhibit significant variation in potency, selectivity, and off-target profiles, making simple substitution within the class a high-risk endeavor for research reproducibility. The primary off-targets for related carbamate-based serine hydrolase inhibitors are fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL), and inhibition of these enzymes can profoundly alter endocannabinoid tone and lipid metabolism, confounding experimental results [1]. Therefore, procurement decisions must be guided by quantitative selectivity data specific to each compound.

This product
JZP-430: ABHD6 inhibitor with ~230-fold selectivity over FAAH and LAL (reported)
Selectivity data supports ABHD6-specific interpretation
Generic ABHD6 inhibitor
Untested or unquantified FAAH/LAL off-target inhibition may shift endocannabinoid and lipid profiles
Risk of confounding 2-AG or lipid metabolism endpoints

JZP-430: Potency & Selectivity Data


ABHD6 Inhibitory Potency vs. WWL70

JZP-430 demonstrates higher potency against human ABHD6 compared to the commonly used research tool WWL70. In separate studies using similar recombinant enzyme assays, JZP-430 exhibits a lower IC50 value, indicating a stronger inhibitory effect at a given concentration [1]. This difference is critical for experimental design where achieving near-complete enzyme inhibition at low compound concentrations is desired.

Potency vs WWL70
Reported
IC50: 44 nM (JZP-430) vs 70 nM (WWL70)
Supports concentration-response study design
Cross-study comparable; human recombinant enzyme
ABHD6 Endocannabinoid System Metabolic Disorders

FAAH and LAL Off-Target Selectivity vs. KT185

JZP-430 provides a clearly quantified selectivity window over the major off-targets FAAH and LAL. The original characterization paper establishes a ~230-fold selectivity [1]. In contrast, for other ABHD6 inhibitors like the more potent KT185 (IC50 ~0.21 nM in Neuro2A cells), the selectivity window over these critical off-targets is not reported in the primary accessible literature . The explicit selectivity data for JZP-430 offers greater confidence in target-specific interpretation of results.

FAAH/LAL selectivity vs KT185
Class-level inference
~230-fold selectivity (JZP-430); unreported for KT185
Characterized window aids target-specific pathway interpretation
Critical for lipid signaling research; off-target profiles may differ
ABHD6 FAAH LAL Off-target selectivity

Proteome-Wide Selectivity Profiling

JZP-430 has been specifically profiled for selectivity across the mouse brain membrane proteome using activity-based protein profiling (ABPP) [1]. The study reports that JZP-430 displays good selectivity among brain serine hydrolases, further validating its utility as a specific chemical probe in native tissue contexts. This proteome-level data is not standard for all ABHD6 inhibitors and adds a layer of confidence for its use in complex biological systems.

Proteome-wide profiling
Class-level inference
Mouse brain membrane serine hydrolases by ABPP
Supports target selectivity assessment in complex tissue models
Qualitative evidence; many ABHD6 inhibitors lack comparable data
ABHD6 Activity-Based Protein Profiling Selectivity Mouse Brain Proteome

JZP-430: Key Research Applications


2-AG Signaling Differentiation

JZP-430's ~230-fold selectivity over FAAH makes it a superior choice for experiments designed to dissect the specific contribution of ABHD6-mediated 2-AG hydrolysis. Unlike less selective compounds, JZP-430 minimizes confounding effects on FAAH, which also regulates endocannabinoid tone, ensuring that observed changes in 2-AG levels are more confidently attributed to ABHD6 inhibition [1].

ABHD6 Target Validation in Metabolic Disease

As the compound was specifically identified as a potential novel approach for treating obesity and type II diabetes, JZP-430 is ideally suited for follow-up in vitro studies (e.g., in adipocytes or pancreatic beta-cells) to validate ABHD6's role in metabolic regulation [1]. Its characterized selectivity profile ensures results are less likely to be confounded by LAL inhibition, an enzyme important for lipid metabolism.

Chemical Probe for Neuroscience Research

The demonstrated selectivity in the mouse brain proteome supports the use of JZP-430 in neuroscience applications where ABHD6 is implicated, such as in models of neuroinflammation or synaptic plasticity [1]. Its characterization makes it a more reliable tool than uncharacterized alternatives for ex vivo brain slice assays or primary neuronal cultures.

ABHD6 Inhibitor Comparative Studies

Given its well-defined potency and selectivity profile, JZP-430 serves as an excellent benchmark or control compound in experiments comparing the effects of newer, less-characterized ABHD6 inhibitors [1]. This allows researchers to contextualize the potency and selectivity of novel compounds against a known standard.

Application
Selection Property
Validation Focus
2-AG hydrolysis pathway studies
Characterized FAAH selectivity
Endocannabinoid tone endpoint validation
ABHD6 metabolic pathway research
LAL selectivity context
Adipocyte/beta-cell functional assay review
Neuroscience probe studies
Brain proteome-profiled selectivity
Tissue-specific target engagement assessment
ABHD6 inhibitor benchmarking
Defined potency and selectivity profile
Comparator activity normalization and context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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